molecular formula C18H17N3O B8525493 2-Pyrrolidinone,1-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyl-

2-Pyrrolidinone,1-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyl-

Cat. No. B8525493
M. Wt: 291.3 g/mol
InChI Key: UJUVIQXRTXUKEY-UHFFFAOYSA-N
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Patent
US08518943B2

Procedure details

A solution of 2-aminopyridine x8 (1 g, 1 eq, 10.6 mmol) and bromomalonaldehyde x9 (1.6 g, 1 eq, 10.6 mmol) in 1.4-dioxane (20 ml) is refluxed for 3 days (Imidazo[1,2-a]pyridine-3-carbaldehyde x10 is formed in situ and not isolated). After cooling to room temperature, triethylamine (2.96 ml, 2 eq, 21.25 mmol), methyl 4-amino-3-phenylbutanoate hydrochloride x11 (2.44 g, 1 eq, 10.6 mmol) and ethanol (10 ml) are successively added. The mixture is then allowed to react during 3 days at room temperature. The reaction mixture is poured on ice, and organic solvents are removed under reduced pressure. The resulting aqueous layer is extracted by CH2Cl2 and the cumulated organic layers are dried over MgSO4, filtered, and condensed under reduced pressure. The crude product is purified by preparative chromatography on silicagel (CH2Cl2/iPrOH: 97/3 (v/v)), then recristallized in ethyl acetate leading to 1-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenylpyrrolidin-2-one 7 as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.96 mL
Type
reactant
Reaction Step Two
Name
methyl 4-amino-3-phenylbutanoate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC=CN=1.BrC(C=O)C=O.[N:14]1[CH:15]=[C:16]([CH:23]=O)[N:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=12.C(N(CC)CC)C.Cl.[NH2:33][CH2:34][CH:35]([C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)[CH2:36][C:37](OC)=[O:38]>O1CCOCC1.C(O)C>[N:14]1[CH:15]=[C:16]([CH2:23][N:33]2[CH2:34][CH:35]([C:41]3[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=3)[CH2:36][C:37]2=[O:38])[N:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=12 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C=O)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1C=C(N2C1C=CC=C2)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.96 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
methyl 4-amino-3-phenylbutanoate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC(CC(=O)OC)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed in situ
CUSTOM
Type
CUSTOM
Details
not isolated)
CUSTOM
Type
CUSTOM
Details
to react during 3 days at room temperature
Duration
3 d
ADDITION
Type
ADDITION
Details
The reaction mixture is poured on ice, and organic solvents
CUSTOM
Type
CUSTOM
Details
are removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous layer is extracted by CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the cumulated organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by preparative chromatography on silicagel (CH2Cl2/iPrOH: 97/3 (v/v))

Outcomes

Product
Name
Type
Smiles
N=1C=C(N2C1C=CC=C2)CN2C(CC(C2)C2=CC=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.